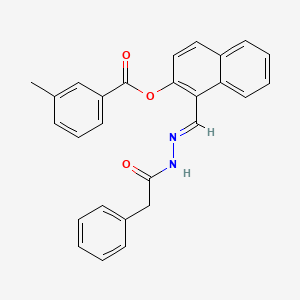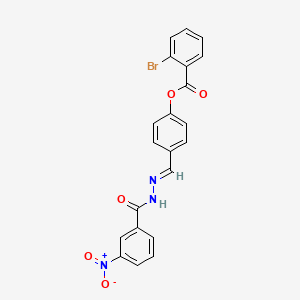![molecular formula C21H22N2O3S2 B12028499 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-85-3](/img/structure/B12028499.png)
3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-éthyl-2-{[2-(4-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one est un composé organique complexe avec des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un noyau benzothiéno[2,3-d]pyrimidinone, connu pour son activité biologique et ses applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse de la 3-éthyl-2-{[2-(4-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one implique plusieurs étapes, notamment la formation du noyau benzothiéno[2,3-d]pyrimidinone et l'introduction des groupes éthyle et méthoxyphényle. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau benzothiéno[2,3-d]pyrimidinone : Ceci peut être réalisé par cyclisation de précurseurs appropriés dans des conditions spécifiques.
Introduction du groupe éthyle : Cette étape implique l'alkylation de la structure principale avec un agent alkylant.
Fixation du groupe méthoxyphényle : Ceci est généralement réalisé par une réaction de substitution nucléophile utilisant un dérivé méthoxyphényle.
Les méthodes de production industrielle pour ce composé impliqueraient probablement l'optimisation de ces étapes de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
La 3-éthyl-2-{[2-(4-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe méthoxyphényle, en utilisant des réactifs tels que les halogénures ou les amines.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La 3-éthyl-2-{[2-(4-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1
Chimie : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut avoir un potentiel en tant que sonde biologique ou comme composé principal pour le développement de nouveaux médicaments.
Médecine : L'activité biologique du composé suggère des applications thérapeutiques potentielles, en particulier dans le traitement de maladies où les dérivés de benzothiéno[2,3-d]pyrimidinone ont démontré une efficacité.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la 3-éthyl-2-{[2-(4-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendraient du contexte biologique spécifique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biological probe or as a lead compound for the development of new drugs.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases where benzothieno[2,3-d]pyrimidinone derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
La 3-éthyl-2-{[2-(4-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one peut être comparée à d'autres dérivés de benzothiéno[2,3-d]pyrimidinone. Des composés similaires comprennent :
- 3-(4-méthoxyphényl)-2-{[2-(3-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-éthoxyphényl)-2-{[2-(3-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one
Ces composés partagent une structure principale similaire mais diffèrent par les substituants liés à la structure principale. La combinaison unique de substituants dans la 3-éthyl-2-{[2-(4-méthoxyphényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one peut conférer des activités biologiques et des propriétés distinctes, ce qui en fait un composé précieux pour de futures recherches.
Propriétés
Numéro CAS |
618427-85-3 |
|---|---|
Formule moléculaire |
C21H22N2O3S2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-23-20(25)18-15-6-4-5-7-17(15)28-19(18)22-21(23)27-12-16(24)13-8-10-14(26-2)11-9-13/h8-11H,3-7,12H2,1-2H3 |
Clé InChI |
ZNJQUZMZXPKZBR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)OC)SC4=C2CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12028417.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12028420.png)


![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028433.png)
![2-chloro-6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028438.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide](/img/structure/B12028446.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12028454.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12028459.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028470.png)

![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028477.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028482.png)
![2-(benzylsulfanyl)-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028492.png)
